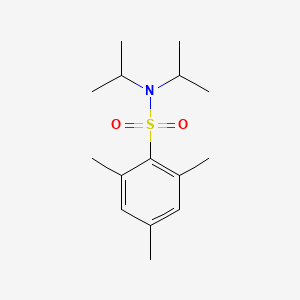![molecular formula C17H11ClFN3O4 B7636072 [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636072.png)
[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate, also known as CFAP-221, is a novel phthalazine derivative that has shown promising results in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate involves the inhibition of various signaling pathways that are involved in cancer growth, inflammation, and neurodegeneration. [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been found to inhibit the Akt/mTOR pathway, which is involved in cell survival and growth. It also inhibits the NF-kB pathway, which is involved in inflammation. Additionally, [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been found to inhibit the aggregation of amyloid beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to inhibit the aggregation of amyloid beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has several advantages for lab experiments. It is easy to synthesize and has high purity and stability. Additionally, it has been extensively studied for its potential in various scientific research applications. However, [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate also has some limitations. It is relatively expensive and may not be readily available in some labs. Additionally, it may have some toxicity and side effects that need to be carefully monitored.
Zukünftige Richtungen
There are several future directions for the study of [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate. One direction is to further investigate its potential in the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is to optimize its synthesis method to obtain higher yields and purity. Additionally, more studies are needed to determine its toxicity and side effects in vivo. Finally, [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is a novel phthalazine derivative that has shown promising results in scientific research. It has been synthesized using various methods and has been extensively studied for its potential in the treatment of cancer, inflammation, and neurodegenerative diseases. [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has a unique mechanism of action and has several biochemical and physiological effects. It has advantages and limitations for lab experiments and has several future directions for study. Overall, [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is a promising compound that has the potential to be developed into a new drug for the treatment of various diseases.
Synthesemethoden
[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been synthesized using various methods, including the reaction of 4-oxo-3H-phthalazine-1-carboxylic acid with 2-(3-chloro-4-fluoroanilino)-2-oxoethyl chloride in the presence of a base. Another method involves the reaction of 2-(3-chloro-4-fluoroanilino)-2-oxoethylamine with 4-oxo-3H-phthalazine-1-carboxylic acid in the presence of a coupling agent. These methods have been optimized to obtain high yields and purity of [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been studied for its potential in various scientific research applications. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been studied for its potential in treating Alzheimer's disease by inhibiting the aggregation of amyloid beta peptides.
Eigenschaften
IUPAC Name |
[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3O4/c18-12-7-9(5-6-13(12)19)20-14(23)8-26-17(25)15-10-3-1-2-4-11(10)16(24)22-21-15/h1-7H,8H2,(H,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXFMMRQOWHXHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C(=O)OCC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(6-chloro-2-methylpyrimidin-4-yl)-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridine](/img/structure/B7636004.png)

![2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide](/img/structure/B7636018.png)
![N-[(4-fluorophenyl)methyl]-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide](/img/structure/B7636021.png)
![N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide](/img/structure/B7636024.png)
![N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B7636032.png)

![N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide](/img/structure/B7636043.png)



![N-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7636069.png)
![[2-(2-chloro-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636079.png)